2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide 2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0812037
InChI: InChI=1S/C20H20N2O3S/c1-13-5-4-6-14(2)19(13)25-11-18(23)22-20-21-17(12-26-20)15-7-9-16(24-3)10-8-15/h4-10,12H,11H2,1-3H3,(H,21,22,23)
SMILES: CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.5 g/mol

2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

CAS No.:

Cat. No.: VC0812037

Molecular Formula: C20H20N2O3S

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide -

Specification

Molecular Formula C20H20N2O3S
Molecular Weight 368.5 g/mol
IUPAC Name 2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C20H20N2O3S/c1-13-5-4-6-14(2)19(13)25-11-18(23)22-20-21-17(12-26-20)15-7-9-16(24-3)10-8-15/h4-10,12H,11H2,1-3H3,(H,21,22,23)
Standard InChI Key IFNRPRJSGXHKPX-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Canonical SMILES CC1=C(C(=CC=C1)C)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC

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